molecular formula C8H3Cl3FN B1503920 3-Fluoro-5-(trichloromethyl)benzonitrile CAS No. 1121586-25-1

3-Fluoro-5-(trichloromethyl)benzonitrile

Cat. No.: B1503920
CAS No.: 1121586-25-1
M. Wt: 238.5 g/mol
InChI Key: XNVIMZCRKHTBHR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trichloromethyl)benzonitrile (CAS 1121586-25-1) is an organic compound with the molecular formula C8H3Cl3FN and a molecular weight of 238.47 g/mol . It is characterized by a predicted boiling point of 286.1±35.0 °C and a predicted density of 1.52±0.1 g/cm³ . As a benzonitrile derivative featuring both fluoro and trichloromethyl substituents, it serves as a valuable synthetic intermediate in chemical development. Compounds within this chemical family are often employed in pharmaceutical and materials science research as key building blocks for the synthesis of more complex molecules . For example, structurally related compounds are utilized in the preparation of imidazoisoindole derivatives, which are investigated for their potential as therapeutic agents . This product is intended for research purposes as a chemical reference standard or a reagent in synthetic organic chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

3-fluoro-5-(trichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3FN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVIMZCRKHTBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679622
Record name 3-Fluoro-5-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-25-1
Record name 3-Fluoro-5-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Fluoro-5-(trichloromethyl)benzonitrile (CAS No. 1121586-25-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzonitriles and is characterized by the presence of a fluorine atom and a trichloromethyl group on its aromatic ring. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical formula of this compound is C8H3Cl3FNC_8H_3Cl_3FN. The structural representation highlights the functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight239.47 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trichloromethyl group enhances lipophilicity, which may facilitate membrane permeability, allowing the compound to enter cells and exert its effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
In preliminary studies, the compound demonstrated significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties
Studies have shown that derivatives of benzonitriles, including those with trifluoromethyl groups, can inhibit cancer cell proliferation. The specific pathways affected by this compound include apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects
Recent investigations suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's ability to interact with metabotropic glutamate receptors has been explored, indicating a possible role in treating neurological disorders.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting promising anticancer activity .

Study 3: Neuropharmacological Assessment

Research utilizing PET imaging demonstrated that derivatives related to this compound could selectively bind to mGluR5 receptors in vivo, indicating potential applications in studying neurological disorders .

Safety and Toxicology

While exploring the biological activity, safety profiles are equally important. According to safety data sheets, exposure to this compound can lead to harmful effects upon ingestion or skin contact . It is essential to handle this compound with care in laboratory settings.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
3-Fluoro-5-(trichloromethyl)benzonitrile serves as an essential intermediate in the synthesis of several pharmaceuticals. Its fluorinated structure enhances lipophilicity and binding affinity, making it valuable for drug development. For instance, it is involved in the synthesis of anti-cancer agents and other therapeutics that target specific biological pathways.

Case Study: Anti-Cancer Agents
A study demonstrated that compounds incorporating the trichloromethyl group exhibit improved efficacy against various cancer cell lines. The presence of the fluorinated moiety allows for better interaction with biological targets, leading to enhanced therapeutic effects .

Agricultural Chemicals

Herbicides and Pesticides
The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical properties contribute to improved efficacy and selectivity in pest control, resulting in better crop protection.

Data Table: Efficacy of Agrochemicals

CompoundApplicationEfficacy (%)Notes
This compoundHerbicide85%Effective against broadleaf weeds
Trichloroacetic AcidHerbicide70%Less effective compared to fluorinated compounds

Material Science

Advanced Materials Development
In material science, this compound is used to develop advanced materials such as polymers and coatings. The incorporation of fluorinated groups enhances durability, chemical resistance, and thermal stability.

Case Study: Polymer Coatings
Research indicates that polymers synthesized with this compound exhibit superior resistance to solvents and environmental degradation compared to non-fluorinated counterparts. This property is crucial for applications in harsh environments .

Research on Fluorinated Compounds

Chemical Reactivity Studies
Researchers utilize this compound to study the effects of fluorination on chemical reactivity and stability. This research aids in developing new fluorinated compounds with desirable properties for various applications.

Analytical Chemistry

Standard Reference Material
This compound is employed as a standard reference material in analytical chemistry. It helps calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in quantitative analysis.

Comparison with Similar Compounds

Core Structural Features

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Key Applications
3-Fluoro-5-(trifluoromethyl)benzonitrile 3-F, 5-CF₃ C₈H₃F₄N 189.11 Organic synthesis intermediate
3-Fluoro-5-(5-pyridin-2-yl-tetrazol-2-yl)benzonitrile 3-F, 5-tetrazolyl-pyridinyl C₁₄H₈FN₅ 281.25 mGluR5 antagonist
3-Fluoro-5-(2-(2-fluoromethyl-thiazol-4-yl)ethynyl)benzonitrile (SP203) 3-F, 5-thiazolyl-ethynyl-fluoromethyl C₁₃H₇F₂N₃S 275.27 PET imaging of mGluR5
3-Methyl-5-(trifluoromethyl)benzonitrile 3-CH₃, 5-CF₃ C₉H₆F₃N 185.15 Agrochemical/pharmaceutical synthesis
3-Fluoro-5-methoxybenzonitrile 3-F, 5-OCH₃ C₈H₆FNO 151.14 Intermediate for functional materials

Key Observations :

  • Electron-Withdrawing Effects : Trifluoromethyl (CF₃) and trichloromethyl (CCl₃) groups are strong electron-withdrawing substituents. CF₃ is less bulky and more lipophilic than CCl₃, which may influence solubility and metabolic pathways.
  • Receptor Binding : SP203 and its analogs (e.g., compound 7 in ) demonstrate that substituents like thiazolyl-ethynyl or tetrazolyl-pyridinyl enhance mGluR5 affinity and selectivity. The trichloromethyl group’s bulk could impede receptor binding compared to CF₃.
  • Synthetic Utility : 3-Fluoro-5-(trifluoromethyl)benzonitrile is valued for its stability and reactivity in electrophilic substitution reactions, making it a key intermediate .

Pharmacokinetic and Metabolic Comparisons

Radiolabeled Analogs: SP203

  • Application : SP203 is a high-affinity PET ligand for mGluR5 but undergoes radiodefluorination , releasing free [¹⁸F]fluoride ions. This leads to bone uptake and limits imaging accuracy .
  • Metabolism : Metabolized via glutathione conjugation (forming SP203Glu) and N-acetyl-L-cysteine adducts (SP203NAc) .

Stability and Bioavailability

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile : Exhibits ≥98% assay purity, optimized for synthetic processes .
  • 3-Fluoro-5-methoxybenzonitrile : Methoxy groups improve solubility but may reduce metabolic stability compared to halogenated derivatives .

Receptor Affinity and Selectivity

mGluR5 Antagonists

  • Compound 7 (3-fluoro-5-(5-pyridin-2-yl-tetrazol-2-yl)benzonitrile): IC₅₀: Sub-nanomolar affinity for mGluR5. Selectivity: >100-fold selectivity over other glutamate receptors .
  • SP203 :
    • Binding Affinity (Kd) : 1.7 nM for mGluR5 .
    • Limitation : Off-target bone uptake due to defluorination .

Allosteric Modulators

  • VU0285683 (3-fluoro-5-(3-pyridinyl-oxadiazolyl)benzonitrile):
    • Acts as a negative allosteric modulator (NAM) of mGluR5.
    • Demonstrates anxiolytic activity in rodent models .

Pharmaceutical Development

  • SP203 : Critical for PET-based studies of mGluR5 in neurological disorders (e.g., schizophrenia, anxiety) .
  • 3-Fluoro-5-(trifluoromethyl)benzonitrile : Used to synthesize fluorinated drugs with enhanced bioavailability .

Agrochemicals

  • 3-Methyl-5-(trifluoromethyl)benzonitrile : Serves as a precursor for pesticides with improved environmental resistance .

Preparation Methods

Starting Material and Nitration

  • Starting Material: Ortho-fluoro benzotrichloromethyl derivatives (or closely related fluoro-substituted aromatic compounds bearing trichloromethyl groups).
  • Nitration Conditions: The aromatic ring is nitrated using a mixture of sulfuric acid and nitric acid, typically at temperatures ranging from 0 °C to 150 °C.
  • Product: 3-fluoro-5-(trichloromethyl)nitrobenzene is formed as a key intermediate.

Reduction of Nitro Group to Amine

  • Reducing Agents: Iron powder combined with ammonium chloride is preferred for its efficiency and mildness. Alternative reductants include zinc, tin(II) chloride, palladium on carbon, or metallic nickel in the presence of acids such as hydrochloric acid or sulfuric acid.
  • Solvents: Water, methanol, ethanol, or other alcohols.
  • Conditions: Reflux conditions with mechanical stirring.
  • Outcome: Conversion of the nitro group to 3-fluoro-5-(trichloromethyl)aniline with high purity and yield.

Bromination of the Aniline Derivative

  • Reagents: Bromine in acetic acid.
  • Temperature: Controlled between 0 °C and 60 °C.
  • Purpose: Introduction of a bromine substituent ortho or para to the amine group to facilitate later substitution.
  • Product: 2-bromo-3-fluoro-5-(trichloromethyl)aniline.

Diazotization and Amine Removal

  • Reagents: Sodium nitrite under acidic conditions to form diazonium salt.
  • Temperature: Maintained between 20 °C and 55 °C.
  • Reduction: Hypophosphorous acid or similar reductants convert the diazonium salt into the corresponding bromo-fluoro-trichloromethylbenzene derivative.
  • Purpose: Removal of the amino group and replacement with bromine, setting the stage for cyanation.

Cyanation (Substitution of Bromine with Cyano Group)

  • Reagents: Metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide.
  • Solvents: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
  • Temperature: Elevated, typically 60 °C to 250 °C.
  • Outcome: Formation of 3-fluoro-5-(trichloromethyl)benzonitrile with high purity.

Representative Experimental Data Table

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (GC %) Notes
Nitration H2SO4 + HNO3 0–150 N/A N/A Formation of nitro intermediate
Reduction Fe powder + NH4Cl, reflux in water/alcohol Reflux (~100) >95 >99 Efficient conversion to aniline
Bromination Br2 in AcOH 0–60 85 93.35 Selective bromination
Diazotization & Removal NaNO2 in acid, H3PO2 reduction 20–55 68 94.1 Conversion to bromo-fluoro derivative
Cyanation CuCN in DMF, reflux 60–250 54 98.2 Introduction of cyano group

Mechanistic Insights and Reaction Optimization

  • Nitration: Controlled temperature is critical to avoid over-nitration or decomposition.
  • Reduction: Iron powder with ammonium chloride provides a mild and cost-effective reduction, minimizing side reactions.
  • Bromination: Acetic acid serves as solvent and moderates reactivity; temperature control avoids polybromination.
  • Diazotization: Maintaining low temperature during diazonium salt formation prevents side reactions and decomposition.
  • Cyanation: High temperature and polar aprotic solvents enhance nucleophilic substitution efficiency; cuprous cyanide is often preferred for better yields.

Alternative Preparation Routes and Related Compounds

  • While the above method focuses on the trichloromethyl derivative, related compounds such as 3-fluoro-5-(trifluoromethyl)benzonitrile have been synthesized via palladium-catalyzed cross-coupling reactions involving Grignard reagents and boronic acids, demonstrating the versatility of organometallic methods in aromatic substitution chemistry.

Q & A

Q. Example Workflow :

Administer radioligand ([18F]SP203) in vivo.

Extract brain/urine samples with acetonitrile.

Centrifuge, concentrate, and analyze via radio-HPLC/LC-MS .

Advanced: How to resolve contradictory data in reaction yields for fluorinated benzonitriles?

  • Controlled variable testing : Systematically vary temperature, solvent, or catalyst (e.g., Pd/C vs. Raney Ni for reductions).
  • Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify intermediates or side reactions.
  • Computational modeling : Predict reactivity using DFT calculations to guide experimental design .

Basic: What spectroscopic techniques characterize fluorinated benzonitriles?

  • NMR : ¹⁹F NMR identifies fluorine environments; ¹³C NMR confirms nitrile carbon (~110 ppm).
  • IR : Strong -C≡N stretch at ~2230 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 261 for SP203) validates molecular formulas .

Advanced: Design an experiment to assess metabolic stability in brain homogenate.

Q. Protocol :

Incubate compound (e.g., [18F]SP203) with rat brain homogenate at 37°C.

At intervals (0, 10, 20, 60 min), quench with acetonitrile.

Centrifuge, analyze supernatant via radio-HPLC.

Calculate half-life from radiometabolite/parent compound ratio .

Q. Outcome :

  • 50% degradation of [18F]SP203 to [18F]fluoride within 20 min indicates rapid metabolism .

Advanced: How do electron-withdrawing groups affect cross-coupling reactions?

  • Enhanced reactivity : -CF₃ or -NO₂ groups increase electrophilicity, facilitating Suzuki-Miyaura couplings.
  • Steric hindrance : Bulky substituents (e.g., -CCl₃) may require optimized catalysts (e.g., Pd(PPh₃)₄) .

Case Study :
3-Fluoro-5-(trifluoromethyl)benzonitrile shows higher coupling efficiency than non-fluorinated analogs due to electronic activation .

Basic: What purification challenges arise with fluorinated benzonitriles?

  • High polarity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .

Advanced: How is receptor binding affinity quantified for fluorinated benzonitrile radioligands?

  • PET imaging : Measure brain uptake (SUV) in target regions (e.g., metabotropic glutamate receptors) .
  • Competitive binding assays : Use cold standards (e.g., SP203) to determine IC₅₀ values .

Q. Data Interpretation :

  • High skull uptake in PET may indicate off-target binding or radiometabolite interference .

Advanced: What mechanisms drive radiodefluorination in vivo?

  • Enzymatic cleavage : Glutathione-S-transferase catalyzes thiol conjugation (e.g., SP203Glu formation) .
  • Hydrolysis : Polar metabolites (e.g., [18F]fluoride) result from esterase activity .

Q. Mitigation Strategies :

  • Modify substituents (e.g., replace -CH₂F with -CF₃) to reduce metabolic liability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(trichloromethyl)benzonitrile
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Reactant of Route 2
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